Peroxy Orange 1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Peroxy Orange 1 is a fluorescent probe specifically designed for imaging hydrogen peroxide. It is cell-permeable and displays an orange intracellular fluorescence in response to hydrogen peroxide signals produced in various cell types, such as RAW 264.7 macrophages and A431 cells during immune response and growth factor stimulation .

準備方法

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of Peroxy Orange 1 involves the optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time to achieve the desired product. The compound is typically purified using high-performance liquid chromatography to ensure a purity of over 98% .

化学反応の分析

Types of Reactions: Peroxy Orange 1 primarily undergoes oxidation reactions due to its role as a hydrogen peroxide indicator. It reacts with hydrogen peroxide to produce a fluorescent signal, which can be detected and measured .

Common Reagents and Conditions: The primary reagent involved in the reactions of this compound is hydrogen peroxide. The reaction conditions typically involve aqueous environments where the probe can interact with hydrogen peroxide produced by biological or chemical processes .

Major Products Formed: The major product formed from the reaction of this compound with hydrogen peroxide is a fluorescent compound that emits an orange fluorescence. This fluorescence can be measured using fluorescence microscopy or spectroscopy .

科学的研究の応用

Imaging of Reactive Oxygen Species

Peroxy Orange 1 is primarily used for imaging hydrogen peroxide levels within cells. It allows researchers to visualize oxidative stress in real-time, which is crucial for understanding various biological processes.

- Case Study Example:

Dual-Color Imaging

The probe can be used alongside other fluorescent indicators to discriminate between different reactive oxygen species (ROS). For example, combining this compound with a green-fluorescent probe allows for simultaneous detection of H₂O₂ and hypochlorous acid (HOCl).

- Case Study Example:

Oxidative Stress Research

This compound is instrumental in studying conditions associated with oxidative stress, such as neurodegenerative diseases and cancer. By measuring H₂O₂ levels in affected cells, researchers can better understand disease mechanisms.

- Case Study Example:

Table 1: Comparison of Fluorescent Probes for Hydrogen Peroxide Detection

| Probe Name | Absorption/Emission (nm) | Specificity | Application Area |

|---|---|---|---|

| This compound | 540/565 | H₂O₂ | Immune response imaging |

| Peroxyfluor 2 | 475/511 | H₂O₂ | Stem cell research |

| MitoPY1 | 489/510 | Mitochondrial H₂O₂ | Mitochondrial studies |

| Peroxy Green 1 | 460/510 | H₂O₂ | EGF signaling studies |

Table 2: Experimental Conditions for Using this compound

| Concentration (mM) | Solvent Volume (mL) | Mass (mg) |

|---|---|---|

| 0.1 | Varies | Varies |

| 0.5 | Varies | Varies |

| 1 | Varies | Varies |

| 5 | Varies | Varies |

作用機序

Peroxy Orange 1 exerts its effects through a mechanism involving the detection of hydrogen peroxide. The compound is cell-permeable and reacts with hydrogen peroxide to produce a fluorescent signal. This signal is generated through the oxidation of the probe, leading to the formation of a fluorescent product. The fluorescence can be detected and measured, providing insights into the presence and concentration of hydrogen peroxide in biological systems .

類似化合物との比較

Peroxy Orange 1 is unique among fluorescent probes due to its high selectivity and sensitivity for hydrogen peroxide. Similar compounds include:

Peroxy Green 1: Another hydrogen peroxide-specific fluorescent probe that emits green fluorescence.

Peroxy Crimson 1: A probe that emits red fluorescence in response to hydrogen peroxide.

Dihydroethidium: A probe used to detect superoxide anions, which also produces fluorescence upon reaction

This compound stands out due to its specific emission wavelength and high sensitivity, making it a valuable tool for studying hydrogen peroxide in various biological and chemical contexts.

生物活性

Peroxy Orange 1 (PO1) is a boronate-based fluorescent probe specifically designed for the detection and imaging of hydrogen peroxide (H₂O₂) in biological systems. Its ability to permeate cell membranes and exhibit strong orange fluorescence upon reaction with H₂O₂ makes it a valuable tool in cellular biology and biochemistry.

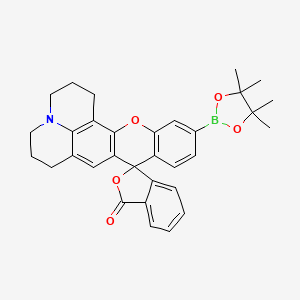

- Chemical Name : 2',3',6',7'-Tetrahydro-12'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-spiro[isobenzofuran-1(3H),9'-[1H,5H,9H]xantheno[2,3,4-ij]quinolizin]-3-one

- CAS Number : 1199576-10-7

- Excitation/Emission Wavelengths : Excitation at 543 nm and emission between 545 and 750 nm.

Upon exposure to H₂O₂, this compound undergoes a boronate-deprotection mechanism that leads to a significant increase in fluorescence intensity. This property allows researchers to visualize and quantify H₂O₂ levels in live cells during various biological processes such as immune responses and growth factor signaling.

Biological Applications

This compound has been utilized in several studies to investigate the role of reactive oxygen species (ROS) in cellular functions. Below are some notable findings:

- Detection of H₂O₂ in Immune Responses :

- Growth Factor Stimulation :

- Aging Studies :

Comparative Analysis with Other Probes

The following table compares this compound with other fluorescent probes used for H₂O₂ detection:

| Probe Name | Absorption/Emission (nm) | Intracellular Localization | Application |

|---|---|---|---|

| This compound | 507/574 | Nontargeted | Detection of H₂O₂ in macrophages and cancer cells |

| Peroxyfluor 1 | NA/NA | Nontargeted | Exogenous H₂O₂ detection |

| Peroxy Yellow 1 | 494/558 | Nontargeted | Detection of H₂O₂ in multiple signaling pathways |

| MitoPY1 | 489/510 | Mitochondria | Detection of H₂O₂ in mitochondrial studies |

Case Study 1: Immune Response Monitoring

In a study by Harris et al., PO1 was employed alongside other fluorescent probes to analyze the dynamics of ROS production during macrophage activation. The results indicated distinct phagosome types producing varying levels of ROS, thus providing a deeper understanding of the cellular response mechanisms during inflammation .

Case Study 2: EGF-Induced Signaling

Research conducted by Jeong et al. utilized PO1 to explore the role of ROS in EGF signaling within A431 cells. The findings suggested that ROS generated through NOX enzymes were crucial for mediating EGF's effects on cell growth and survival .

特性

IUPAC Name |

6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2-benzofuran-3,10'-3-oxa-17-azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-1(21),2(11),4(9),5,7,12-hexaene]-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32BNO5/c1-30(2)31(3,4)39-33(38-30)20-13-14-24-26(18-20)36-28-22-11-8-16-34-15-7-9-19(27(22)34)17-25(28)32(24)23-12-6-5-10-21(23)29(35)37-32/h5-6,10,12-14,17-18H,7-9,11,15-16H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTNXZHHCPNNGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(C5=CC=CC=C5C(=O)O4)C6=C(O3)C7=C8C(=C6)CCCN8CCC7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32BNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes Peroxy Orange 1 a suitable probe for studying biological processes involving hydrogen peroxide?

A1: this compound (PO1) offers several advantages as a probe for hydrogen peroxide (H2O2) in biological systems:

- Specificity: PO1 demonstrates high selectivity for H2O2 over other reactive oxygen species (ROS) like hypochlorous acid (HOCl). This specificity is crucial for accurately attributing observed effects to H2O2 signaling. []

- Sensitivity: PO1 exhibits a "turn-on" fluorescence response upon reacting with H2O2, allowing for the detection of physiologically relevant H2O2 concentrations. This sensitivity is essential for monitoring subtle changes in H2O2 levels during cellular signaling events. [, ]

- Live-cell imaging: The fluorescence properties of PO1 are compatible with live-cell imaging techniques, enabling researchers to monitor real-time changes in H2O2 levels within living cells. [, ]

Q2: How does this compound detect hydrogen peroxide?

A2: this compound employs a boronate-based detection mechanism. The boronate moiety within the probe reacts specifically with H2O2, leading to a structural change that triggers a fluorescence increase. This "turn-on" response allows for the sensitive and selective detection of H2O2. [, ]

Q3: Can you provide examples of how this compound has been used to investigate hydrogen peroxide signaling in biological systems?

A3: this compound has proven valuable in uncovering new insights into H2O2 signaling:

- Plant Biology: Researchers used PO1 to demonstrate that abscisic acid (ABA), a plant hormone involved in drought response, increases H2O2 levels specifically within the mitochondria of guard cells, ultimately leading to stomatal closure. []

- Immunology: PO1 facilitated the visualization of different H2O2 production patterns within phagosomes of activated macrophages, highlighting the diverse roles of H2O2 in immune responses. []

- Cancer Biology: Studies utilizing PO1 revealed that NADPH oxidase-generated H2O2 contributes to DNA damage in leukemia cells expressing mutant FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia. This finding sheds light on potential mechanisms driving aggressive leukemia phenotypes. []

Q4: What are the limitations of using this compound for H2O2 detection?

A4: While a powerful tool, PO1 does have some limitations:

Q5: Are there alternative methods for detecting H2O2 in biological systems?

A5: Yes, several alternative methods exist for H2O2 detection, each with advantages and disadvantages:

Q6: What are the future directions for research involving this compound and similar probes?

A6: Future research could focus on:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。